2-[(4-Chlorophenyl)thio]nicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2OS/c13-8-3-5-9(6-4-8)17-12-10(11(14)16)2-1-7-15-12/h1-7H,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLYWFCCGPTQGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352382 | |
| Record name | 2-[(4-chlorophenyl)thio]nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-82-7 | |
| Record name | 2-[(4-chlorophenyl)thio]nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundations of the Nicotinamide Core in Medicinal Chemistry and Agrochemical Development
The nicotinamide (B372718) scaffold, a pyridine (B92270) ring with a carboxamide group at the 3-position, is a cornerstone in both biochemistry and synthetic chemistry. ontosight.ai Also known as niacinamide, it is a form of vitamin B3, an essential nutrient for all living organisms. mdpi.com Its fundamental biological role is as a precursor to the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+), which are vital to cellular metabolism and energy production. chemsrc.com
In medicinal chemistry, the significance of nicotinamide extends beyond its nutritional function. It is involved in critical cellular processes such as DNA repair, where it acts as a substrate for poly(ADP-ribose) polymerases (PARP). mdpi.comnih.gov This has led to its investigation for various therapeutic applications, including the treatment of skin conditions like acne and the reduction of certain skin cancer risks. mdpi.comnih.gov The ability of nicotinamide and its derivatives to inhibit specific enzymes has made them valuable targets for drug discovery, with research exploring their potential as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT) for anticancer therapies and as agents in treating ischemia and reperfusion injuries. mdpi.comnih.gov
In the realm of agrochemical development, the nicotinamide structure is equally pivotal. It is approved for use as an inert ingredient or synergist in some pesticide formulations. nih.gov More significantly, it serves as a foundational template for highly active commercial agrochemicals. nih.gov A prominent example is boscalid (B143098), a succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide, which is chemically 2-chloro-N-(4′-chloro-[1,1′-biphenyl]-2-yl)nicotinamide. nih.gov The success of boscalid has spurred extensive research into new nicotinamide derivatives to develop novel fungicides with improved properties. nih.govresearchgate.net Furthermore, nicotinamide itself has been studied as a plant biostimulant, demonstrating the ability to improve the growth and yield of crops such as soybeans. chemicalbook.com
Evolution of Arylthio Substituted Nicotinamide Derivatives As Research Subjects
Building upon the established biological relevance of the nicotinamide (B372718) core, chemists have systematically modified its structure to create extensive libraries of new compounds with diverse functionalities. A key strategy in this endeavor is the substitution at various positions on the pyridine (B92270) ring. The introduction of an arylthio group—an aromatic ring linked via a sulfur atom—at the 2-position of the nicotinamide scaffold represents a specific and evolving area of research.
The synthesis of these 2-arylthio derivatives is typically achieved through nucleophilic aromatic substitution, where a leaving group on the pyridine ring, commonly a halogen like chlorine, is displaced by a thiolate anion (Ar-S⁻). cas.cnlibretexts.org Sulfur compounds, particularly thiolates, are known to be powerful nucleophiles, often more so than their oxygen analogues, which facilitates this chemical transformation. masterorganicchemistry.comlibretexts.org This synthetic accessibility allows for the creation of a wide range of derivatives by varying the substituents on the aryl ring of the thiol.
Research into these compounds is often aimed at discovering new bioactive agents. For instance, studies have described the synthesis and evaluation of related 2-(alkylthio) and 2-(arylthio) nicotinamide derivatives for potential antifungal applications. mdpi.com One such compound, N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide, has been reported to exhibit moderate antifungal activity against plant pathogenic fungi. mdpi.com The exploration of thioether linkages, as seen in these derivatives, is part of a broader effort in medicinal and agrochemical research to modulate a compound's physicochemical properties and biological activity. researchgate.netnih.govnih.gov The sulfur atom can influence factors such as molecular conformation, lipophilicity, and the ability to form non-covalent interactions with biological targets, making it a valuable component in the design of new molecules. researchgate.net
Rationale and Significance of Investigating 2 4 Chlorophenyl Thio Nicotinamide
Synthesis of Nicotinamide Precursors and Advanced Intermediates
The availability of suitable precursors is essential for the synthesis of this compound. The most critical precursor is 2-chloronicotinamide (B82574). A common and efficient method for its preparation starts from 2-chloro-3-cyanopyridine (B134404) (also known as 2-chloronicotinonitrile). chemicalbook.com
This transformation is typically a two-stage, one-pot process. First, the nitrile group of 2-chloro-3-cyanopyridine is hydrolyzed under strongly acidic conditions. chemicalbook.com Concentrated sulfuric acid is used to react with the nitrile at an elevated temperature (e.g., 90 °C), converting it into the corresponding primary amide. chemicalbook.com In the second stage, the reaction mixture is carefully poured into a cooled aqueous ammonia (B1221849) solution. chemicalbook.com This neutralizes the excess sulfuric acid and precipitates the 2-chloronicotinamide product, which can then be isolated by filtration. This method has been reported to produce the desired intermediate in high yields, often around 98%. chemicalbook.com
Other important precursors, such as 2-chloronicotinic acid, serve as key intermediates for a variety of derivatives used in pharmaceuticals and agrochemicals. atlantis-press.comgoogle.comresearchgate.net
Advancements in Automated and High-Throughput Synthesis Techniques Applicable to Nicotinamide Derivatives
Modern synthetic chemistry is increasingly moving towards automated and high-throughput techniques to accelerate the discovery and optimization of new chemical entities. These approaches are highly applicable to the synthesis of libraries of nicotinamide derivatives.
Continuous-flow microreactors represent a significant advancement over traditional batch processing. nih.govresearchgate.net In this technique, reagents are continuously pumped through a network of small tubes where they mix and react. nih.gov This methodology has been successfully applied to the synthesis of nicotinamide derivatives, offering substantially shorter reaction times and increased product yields compared to batch processes. nih.gov For instance, enzyme-catalyzed synthesis of nicotinamides has been achieved with high efficiency using lipase (B570770) in a continuous-flow system, highlighting a green and rapid strategy. nih.govrsc.org
Furthermore, fully automated synthesis platforms, such as those used for preparing radiolabeled compounds like [11C]nicotinamide, demonstrate the high degree of control and reproducibility achievable. researchgate.net These automated synthesizers can perform multi-step reactions in a contained "one-pot" environment, yielding highly pure products. researchgate.net Such automated and continuous-flow technologies could be readily adapted for the systematic synthesis of analogues of this compound, enabling rapid exploration of structure-activity relationships.
Table of Compounds
| Compound Name |
|---|
| This compound |
| 2-Chloronicotinamide |
| 4-Chlorothiophenol |
| 2-Chloronicotinic acid |
| 2-Chloro-3-cyanopyridine |
| [11C]Nicotinamide |
| Potassium Carbonate |
| Dimethylacetamide (DMAc) |
| Palladium(II) Acetate (Pd(OAc)₂) |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
| Xantphos |
| Cesium Carbonate (Cs₂CO₃) |
| Sulfuric Acid |
Systematic Elucidation of Substituent Effects on Biological Activity
While direct studies on the halogenation effects of this compound are not extensively documented, general principles from related sulfur-containing and halogenated bioactive molecules can provide valuable insights. The presence and nature of halogen substituents can significantly impact a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and size, thereby influencing its biological activity.
In a series of halogen-substituted tricyclic flavonoids incorporating a 1,3-dithiol-2-ylium moiety, it was observed that the antibacterial properties were influenced by the type of halogen. nih.gov A trend of increasing inhibitory properties against both Staphylococcus aureus and Escherichia coli was noted when moving from fluorine to iodine. nih.gov This suggests that for certain molecular scaffolds, the size and polarizability of the halogen atom may be more critical factors in determining biological potency than its electronegativity. nih.gov Another study on cobalt bis(dicarbollide) derivatives also highlighted a correlation between the presence of halogen substituents and the biological effects of the compounds. rsc.org
For this compound, the chlorine atom at the para-position of the phenyl ring is a key feature. Modifications at this position, or the introduction of other halogens, would likely alter the electronic and steric profile of the molecule, which could in turn affect its interaction with biological targets.
Table 1: General Effects of Halogenation on Molecular Properties and Biological Activity
| Halogen | Electronegativity (Pauling Scale) | Van der Waals Radius (Å) | Typical Influence on Biological Activity |
| Fluorine | 3.98 | 1.47 | Can increase metabolic stability and binding affinity through hydrogen bonding. |
| Chlorine | 3.16 | 1.75 | Increases lipophilicity, can participate in halogen bonding. |
| Bromine | 2.96 | 1.85 | Further increases lipophilicity and potential for halogen bonding. |
| Iodine | 2.66 | 1.98 | Significantly increases lipophilicity and polarizability, strong halogen bond donor. |
This table presents generalized information and the specific effects can vary depending on the molecular context.
Modifications to the aryl group and the thioether linker are critical for modulating the efficacy of this compound analogues. Studies on related thionicotinic acid derivatives have shed light on how changes in these regions can impact biological activity.
For instance, a study on 2-(1-adamantylthio)nicotinic acid and its amide and nitrile analogues revealed that all three compounds exhibited dose-dependent vasorelaxant effects. mdpi.comnih.gov The nicotinic acid analogue was found to be the most potent vasorelaxant, followed closely by the nicotinamide (thioamide), while the nitrile analogue showed the lowest activity. mdpi.com This suggests that the nature of the group at the 3-position of the pyridine (B92270) ring is a key determinant of this specific biological activity.
Furthermore, the replacement of the 4-chlorophenyl group with a bulky and lipophilic adamantyl group in these analogues highlights the significant impact of the substituent attached to the sulfur atom. mdpi.comnih.gov In another study, nicotinamide derivatives bearing a diarylamine-modified scaffold were synthesized and evaluated for their fungicidal and succinate (B1194679) dehydrogenase (SDH) inhibitory activities. nih.gov This represents a substantial alteration of the thioether linker and the attached aryl group, leading to a different biological activity profile. These findings underscore the importance of the thio-linked substituent in defining the pharmacological properties of this class of compounds.
Table 2: Comparison of Biological Activity in Thionicotinic Acid Analogues
| Compound | 3-Position Substituent | Thio-linked Group | Primary Biological Activity Observed |
| Analogue 1 | Carboxylic Acid | 1-Adamantyl | Potent Vasorelaxant and Antioxidant mdpi.comnih.gov |
| Analogue 2 | Amide | 1-Adamantyl | Comparable Vasorelaxant Activity to Analogue 1 mdpi.comnih.gov |
| Analogue 3 | Nitrile | 1-Adamantyl | Weaker Vasorelaxant Activity mdpi.comnih.gov |
The three-dimensional structure and conformational flexibility of nicotinamide analogues play a pivotal role in their interaction with biological targets. The orientation of the carboxamide group of the nicotinamide ring is a key conformational feature.
Computational studies on nicotinamide have indicated the existence of two stable conformations for the carboxamide group. nih.gov The preferred conformation can be influenced by the molecular environment, such as binding to an enzyme. nih.gov This conformational flexibility is crucial for allowing the molecule to adopt the optimal orientation for binding to its target.
Integration of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Analysis
QSAR studies on various amide and nicotine (B1678760) derivatives have been conducted to predict their biological activities. nih.govresearchgate.net These models typically use a range of molecular descriptors to quantify different aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties. For example, a QSAR study on a series of 6-substituted nicotine analogues revealed that the affinity for nicotinic acetylcholine (B1216132) receptors could be explained by a combination of the lipophilicity (π) and the volume of the substituent at the 6-position. researchgate.net
The development of a robust QSAR model for this compound analogues would require a dataset of compounds with experimentally determined biological activities. Such a model could then be used to predict the activity of novel, untested analogues, thereby guiding the synthesis of more potent and selective compounds. The descriptors used in such a model would likely include parameters related to the properties of substituents on the phenyl and pyridine rings, as well as descriptors that capture the conformational flexibility of the molecule. More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could also be employed to provide a more detailed understanding of the steric and electrostatic requirements for optimal activity. rsc.orgmdpi.com
Molecular Mechanism of Action and Target Engagement Studies
Investigation of Enzyme Inhibition Profiles by Nicotinamide (B372718) Derivatives
Comprehensive analysis of the existing scientific literature indicates that the direct inhibitory profile of 2-[(4-Chlorophenyl)thio]nicotinamide against several major enzyme families has not been extensively characterized. The following sections summarize the available information regarding its interaction, or lack thereof, with key enzymatic targets.
Sirtuin (SIRT) Family Modulation (e.g., SIRT2 inhibition)
Sirtuins are a class of NAD⁺-dependent deacetylases that play crucial roles in various cellular processes. nih.gov Nicotinamide, a core component of the this compound structure, is a known pan-sirtuin inhibitor. 34.237.233nih.gov It functions as a noncompetitive inhibitor by binding to a conserved C-pocket in the sirtuin active site, which alters the enzyme's affinity for the NAD⁺ cosubstrate and promotes a base-exchange reaction. 34.237.233nih.govbohrium.com However, specific studies detailing the direct inhibitory activity or modulation of SIRT family enzymes, such as SIRT2, by the full this compound compound are not available in the current body of scientific literature.
Poly(ADP-ribose) Polymerase (PARP) Family Interactions
The Poly(ADP-ribose) Polymerase (PARP) family of enzymes is involved in critical cellular functions, including DNA repair and cell death. nih.gov Many PARP inhibitors have been developed as anticancer drugs, and their mechanism often involves mimicking the nicotinamide moiety of the NAD⁺ substrate to block the enzyme's catalytic activity. nih.govresearchgate.net Given the nicotinamide scaffold present in this compound, a potential interaction with the nicotinamide binding site of PARP enzymes could be hypothesized. nih.gov Despite this structural relevance, there is currently no published research that specifically investigates or demonstrates the direct interaction or inhibitory effect of this compound on any member of the PARP family.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase Inhibition
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key receptor tyrosine kinase that mediates angiogenesis, a critical process for tumor growth and metastasis. nih.govnih.gov Inhibition of its kinase activity is a major strategy in cancer therapy. bmbreports.org A thorough review of available scientific databases and literature reveals no studies that have assessed the activity of this compound as a direct inhibitor of VEGFR-2 kinase. Therefore, there is no evidence to suggest it functions as a VEGFR-2 inhibitor.
Succinate (B1194679) Dehydrogenase (SDH) Inhibition
Succinate Dehydrogenase (SDH), also known as mitochondrial complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. mdpi.comresearchgate.net Inhibition of SDH can impair cellular respiration and metabolism and is a mechanism of action for some fungicides. mdpi.com While SDH inhibition has been explored as a therapeutic strategy, there is no scientific evidence from published studies to indicate that this compound directly inhibits SDH activity. nih.govnih.gov
Characterization of Specific Receptor or Protein Binding Interactions
Recent research has elucidated that this compound functions as a prodrug. nih.govnih.gov Its activity is not due to direct binding to an initial target in its original form but rather through its metabolic conversion into a potent inhibitor of a key cellular enzyme.
The ultimate molecular target of the activated form of this compound is Inosine Monophosphate Dehydrogenase (IMPDH) . nih.govnih.gov IMPDH is an essential enzyme responsible for the rate-limiting step in the de novo biosynthesis of guanine (B1146940) nucleotides. The metabolically generated unnatural adenine (B156593) dinucleotide derivative of the parent compound binds to and inhibits IMPDH, leading to the disruption of cellular processes that require guanine nucleotides, such as DNA and RNA synthesis. nih.govnih.gov
Modulation of Cellular Signaling Pathways
The primary mechanism by which this compound modulates cellular signaling is through its entry into and exploitation of the NAD⁺ salvage pathway . nih.govnih.gov This pathway is a critical cellular process for regenerating NAD⁺ from its precursor, nicotinamide.
The steps involved in this mechanism are:
Substrate Mimicry : this compound, due to its structural similarity to nicotinamide, acts as a substrate mimic. nih.gov
Metabolic Activation : The compound is processed by two key enzymes of the NAD⁺ salvage pathway.
First, Nicotinamide Phosphoribosyltransferase (NAMPT) converts the compound into its mononucleotide derivative. nih.govnih.gov
Second, Nicotinamide Mononucleotide Adenylyltransferase (NMNAT1) subsequently converts the mononucleotide form into an unnatural adenine dinucleotide (AD) derivative. nih.govnih.gov
Target Inhibition : This newly synthesized, unnatural AD derivative is the active cytotoxic agent. It acts as a potent inhibitor of IMPDH, leading to the depletion of the guanylate pool and subsequent cell death, particularly in cancer cells that are highly dependent on this pathway. nih.gov
This mechanism of action demonstrates that this compound modulates the fundamental pathway of nucleotide metabolism, which has profound downstream effects on cell signaling, proliferation, and survival.
Table 1: Key Proteins in the Mechanism of Action of this compound
| Protein | Role in Mechanism | Consequence of Interaction |
|---|---|---|
| NAMPT | Metabolizes the parent compound into its mononucleotide derivative. | Bioactivation of the prodrug. |
| NMNAT1 | Converts the mononucleotide into the final, active adenine dinucleotide derivative. | Final step in the bioactivation process. |
| IMPDH | The ultimate molecular target; inhibited by the activated compound. | Depletion of guanine nucleotides, leading to cell death. |
Computational and Theoretical Chemistry of 2 4 Chlorophenyl Thio Nicotinamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the geometry, reactivity, and other electronic properties of molecules. For 2-[(4-Chlorophenyl)thio]nicotinamide, DFT calculations provide fundamental insights into its chemical behavior.
Frontier Molecular Orbital (HOMO/LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.
While specific DFT studies on this compound are not widely available in the public domain, general principles of computational chemistry suggest that the electronic properties would be influenced by its constituent parts: the nicotinamide (B372718) moiety, the thioether linkage, and the 4-chlorophenyl group. The presence of heteroatoms like nitrogen, oxygen, sulfur, and chlorine introduces lone pairs of electrons and influences the electron density distribution across the molecule.
HOMO: The HOMO is likely to be distributed over the electron-rich regions of the molecule, such as the sulfur atom of the thioether and the aromatic rings. The precise location would determine the sites most susceptible to electrophilic attack.
LUMO: The LUMO is expected to be located on the electron-deficient parts of the molecule, indicating the probable sites for nucleophilic attack. The pyridine (B92270) ring of the nicotinamide, being electron-deficient, is a likely candidate for LUMO localization.
HOMO-LUMO Gap: A smaller HOMO-LUMO gap would imply higher chemical reactivity and lower kinetic stability, suggesting the molecule can be more easily excited.
A hypothetical data table for the frontier molecular orbital energies is presented below, based on typical values for similar organic molecules.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These are representative values and would require specific DFT calculations for this compound for verification.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
For this compound, the MEP map would likely show:
Negative Potential: Concentrated around the oxygen and nitrogen atoms of the nicotinamide group and the chlorine atom of the chlorophenyl ring, due to their high electronegativity. These sites are potential hydrogen bond acceptors.
Positive Potential: Located around the hydrogen atoms, particularly the amide N-H group, which would be potential hydrogen bond donors.
Understanding the MEP is crucial for predicting how the molecule will interact with biological targets, such as proteins and enzymes, as it highlights the regions responsible for electrostatic interactions and hydrogen bonding.
Molecular Docking Simulations for Ligand-Target Complex Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.
In the context of this compound, molecular docking simulations would be employed to identify potential biological targets and to understand the key interactions that stabilize the ligand-protein complex. The docking process involves:
Preparation of the Ligand and Receptor: The 3D structure of this compound is optimized, and the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site of the protein.
Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding affinity. The best-scoring poses are then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
While specific docking studies for this compound are not publicly detailed, one could hypothesize its interaction with a target enzyme based on its structural features. For example, the nicotinamide moiety could form hydrogen bonds with amino acid residues in the active site, while the chlorophenyl group could engage in hydrophobic interactions.
A hypothetical table summarizing potential interactions from a docking simulation is provided below.
| Interaction Type | Interacting Residues of Target Protein |
| Hydrogen Bonding | Asp123, Ser145 |
| Hydrophobic Interactions | Leu89, Phe210, Val150 |
| Pi-Pi Stacking | Phe210 |
Note: This table is illustrative and the actual interacting residues would depend on the specific protein target.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. MD simulations provide detailed information on the conformational changes and dynamics of a system over time, which is not captured by static methods like molecular docking.
For the this compound-protein complex predicted by molecular docking, MD simulations can be used to:
Assess the stability of the binding pose: By simulating the complex over a period of nanoseconds, one can observe whether the ligand remains stably bound in the predicted orientation or if it undergoes significant conformational changes or even dissociates from the binding site.
Analyze the dynamics of the interactions: MD simulations can reveal the flexibility of the ligand and the protein binding site and how their interactions fluctuate over time. This can provide a more realistic picture of the binding event.
Calculate binding free energies: Advanced MD simulation techniques can be used to calculate the binding free energy, which is a more accurate measure of binding affinity than the scores provided by docking programs.
Preclinical Biological Evaluation of 2 4 Chlorophenyl Thio Nicotinamide and Its Derivatives
In Vitro Biological Activity Assessments
Antiproliferative and Cytotoxic Efficacy in Cancer Cell Lines
A significant area of investigation for nicotinamide (B372718) derivatives has been their potential as anticancer agents. Various studies have demonstrated the antiproliferative and cytotoxic effects of these compounds across a range of human cancer cell lines.
One study synthesized a series of novel pyridinethione and thienopyridine derivatives from nicotinamide precursors and evaluated their antiproliferative activity against human colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast cancer (MCF-7) cell lines. nih.govacs.org The results, obtained via MTT assay, showed that several compounds exhibited promising antitumor activity, particularly against liver and colon cancer cells. nih.govacs.org The activity of these compounds was found to be dose-dependent. nih.gov
Another research effort focused on N-pyridinylthiophene carboxamide and its analogues, which structurally resemble nicotinamide. nih.govnih.gov These compounds were tested against a panel of cancer cell lines, with Malignant Peripheral Nerve Sheath Tumor (MPNST) cells showing particular sensitivity. nih.govnih.gov For instance, the lead compound, N-pyridinylthiophene carboxamide (compound 21), and a more potent derivative (compound 9) demonstrated significant cytotoxic activity. nih.gov Genetic screens revealed that these compounds act as prodrugs, requiring activation by enzymes in the NAD salvage pathway (NAMPT and NMNAT1) to exert their cytotoxic effects. nih.govnih.gov
The tables below summarize the cytotoxic activity of selected nicotinamide derivatives against various cancer cell lines.
Table 1: Antiproliferative Activity of Selected Nicotinamide Derivatives
| Compound | Cell Line | IC50 (μM) | Source |
|---|---|---|---|
| Compound 9 | S462 (MPNST) | < 1.41 | nih.gov |
| Compound 21 | S462 (MPNST) | 1.41 | nih.gov |
| Compound 20 | HCT-116 | ~9 | mdpi.com |
| Compound 20 | MCF-7 | ~14 | mdpi.com |
| Compound 20 | HeLa | ~15 | mdpi.com |
| Compound 24 | HCT-116 | ~10 | mdpi.com |
| Compound 24 | MCF-7 | ~13 | mdpi.com |
| Compound 24 | HeLa | ~15 | mdpi.com |
| Compound 30 | HCT-116 | 8 | mdpi.com |
Data sourced from multiple studies to illustrate the range of activities.
Antimicrobial and Antifungal Activity Studies
The antimicrobial and antifungal potential of nicotinamide and its derivatives has been extensively explored, revealing a broad spectrum of activity against various pathogens.
A study on N-(thiophen-2-yl) nicotinamide derivatives identified compounds with potent fungicidal activity against plant pathogens like Pseudoperonospora cubensis, the causative agent of cucumber downy mildew. mdpi.com Compounds 4a and 4f exhibited excellent efficacy, with EC50 values of 4.69 mg/L and 1.96 mg/L, respectively, surpassing commercial fungicides like diflumetorim and flumorph. mdpi.com
In the realm of human pathogens, a series of 37 nicotinamide derivatives were synthesized and screened for activity against Candida albicans. Compound 16g emerged as the most active, with a minimum inhibitory concentration (MIC) of 0.25 μg/mL. nih.gov It also showed potent activity against several fluconazole-resistant C. albicans strains (MICs from 0.125–1 μg/mL) and moderate activity against other Candida species and Cryptococcus neoformans. nih.gov
The antibacterial properties have also been noted. Thiosulfinate analogues, which share a sulfur linkage feature with 2-[(4-Chlorophenyl)thio]nicotinamide, have been synthesized and tested against various bacteria, demonstrating that the thiosulfinate group is key to their antimicrobial action. nih.gov
Table 2: Antifungal and Antimicrobial Activity of Selected Nicotinamide Derivatives
| Compound | Organism | Activity (MIC/EC50) | Source |
|---|---|---|---|
| Compound 16g | Candida albicans SC5314 | 0.25 μg/mL (MIC) | nih.gov |
| Compound 16g | Fluconazole-resistant C. albicans (6 strains) | 0.125–1 μg/mL (MIC) | nih.gov |
| Compound 4a | Pseudoperonospora cubensis | 4.69 mg/L (EC50) | mdpi.com |
| Compound 4f | Pseudoperonospora cubensis | 1.96 mg/L (EC50) | mdpi.com |
| Nicotinamide | Streptococcus mutans | 32 μg/μL (MIC) | nih.gov |
MIC: Minimum Inhibitory Concentration; EC50: Half maximal effective concentration.
Neuroprotective Effects and Oxidative Stress Mitigation in Cellular Models
While specific studies on this compound are limited, extensive research on its parent compound, nicotinamide (a form of vitamin B3), provides a strong basis for the potential neuroprotective activities of its derivatives. Nicotinamide is a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and energy production, which plays a vital role in neuronal health and stress resistance.
In vitro studies have shown that nicotinamide can protect neuronal cells from various insults. It significantly protected primary rat cortical cells from oxygen-glucose deprivation (OGD) by reducing the release of lactate dehydrogenase. elsevierpure.com Furthermore, nicotinamide dose-dependently decreased the production of reactive oxygen species (ROS) and calcium influx in neuronal cells during OGD. elsevierpure.com
Other cellular models have demonstrated that nicotinamide and its precursor, nicotinamide mononucleotide (NMN), exert neuroprotective effects by supporting mitochondrial function and mitigating oxidative stress. nih.govnih.gov In models of photoreceptor degeneration, NMN administration led to a significant increase in NAD+ levels and the expression of protective proteins like SIRT1 and heme oxygenase-1 (HO-1). nih.gov In diabetic rat retinas, nicotinamide treatment reduced oxidative stress and oxidative DNA damage, thereby attenuating neurodegeneration. nih.gov It also helps reduce the expression of cleaved PARP-1, a marker of apoptosis, following diabetic-induced stress. nih.gov
The collective evidence suggests that by boosting NAD+ levels, nicotinamide derivatives could potentially protect neurons from metabolic and oxidative stress-induced damage.
Biofilm Inhibition Studies
Bacterial and fungal biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, making them notoriously resistant to conventional antimicrobial agents. The ability to inhibit or disrupt these biofilms is a key therapeutic goal.
Nicotinamide has been shown to possess antibiofilm properties. In one study, nicotinamide alone was found to inhibit the biofilm of Cutibacterium acnes. nih.govresearchgate.net It also enhanced the activity of DNase I, an enzyme that can break down the extracellular DNA component of the biofilm matrix, leading to a significant reduction in C. acnes biofilm. nih.gov
Another study investigated the effect of nicotinamide on Streptococcus mutans, a primary causative agent of dental caries. At sub-inhibitory concentrations (1/2, 1/4, and 1/8 of the MIC), nicotinamide was shown to inhibit the growth and biofilm formation of S. mutans. nih.gov The most significant inhibition was observed at a concentration of 16 μg/μL (1/2 MIC), which also led to a significant decrease in the synthesis of water-insoluble exopolysaccharides, a critical component of the biofilm matrix. nih.gov
A derivative, 2-amino-N-(3-isopropylphenyl)nicotinamide (16g ), which showed potent antifungal activity, was also found to have anti-biofilm activity against C. albicans in vitro, an effect linked to its ability to disrupt the fungal cell wall. nih.gov Similarly, nicotinic acid, another related compound, has demonstrated a significant, concentration-dependent inhibition of S. pneumoniae biofilm formation. preprints.org
Receptor Antagonism and Enzyme Activity Modulation in Cell-Based Assays
Nicotinamide derivatives have been investigated for their ability to modulate the activity of various enzymes and receptors, highlighting their potential to interfere with specific cellular pathways.
A key area of interest is the modulation of enzymes in the NAD+ salvage pathway. As nicotinamide analogues, compounds like N-pyridinylthiophene carboxamide act as substrates for nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in this pathway. nih.govnih.gov This enzymatic conversion leads to the formation of unnatural, toxic NAD derivatives. These derivatives then act as potent inhibitors of inosine monophosphate dehydrogenase (IMPDH), an essential enzyme for the synthesis of guanylate, thereby leading to cancer cell death. nih.govnih.gov
Another compound, thionicotinamide, is known to inhibit NAD kinase (NADK), the enzyme that converts NAD+ to NADP+. researchgate.net By suppressing the cytosolic NADPH pool, thionicotinamide increases oxidative stress within cancer cells and can synergize with chemotherapeutic drugs that induce ROS. researchgate.net
Beyond metabolic enzymes, other derivatives have shown different activities. A compound identified as FAUC 213 (2-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine), which shares structural motifs with the subject compound, was developed as a complete antagonist for the dopamine D4 receptor, displaying strong binding and high subtype selectivity. nih.gov This demonstrates the versatility of the nicotinamide scaffold in targeting diverse biological molecules.
In Vivo Efficacy Studies in Non-Clinical Animal Models
The therapeutic potential of nicotinamide and its derivatives has been further explored in various non-clinical animal models, providing evidence of their efficacy in vivo.
In the context of neurodegeneration, nicotinamide has demonstrated significant protective effects. In a mouse model of Parkinson's disease induced by MPTP, treatment with nicotinamide reversed pathological hallmarks such as the expression of α-synuclein and the loss of dopamine transporters, while also improving motor function. nih.gov The protective mechanism involved the reduction of oxidative stress and neuroinflammation. nih.gov Similarly, in a rat model of traumatic brain injury, nicotinamide treatment reduced behavioral impairments and provided cortical protection. nih.gov
The in vivo efficacy of these compounds extends to oncology. N-Pyridinylthiophene carboxamide (compound 21) was shown to be bioavailable after intraperitoneal dosing and effectively inhibited the growth of human MPNST cells in a subcutaneous xenograft mouse model, without causing obvious toxic effects. nih.gov However, the influence of nicotinamide itself on carcinogenesis in animal models has produced varied results, with some studies reporting increased tumor formation while others found a decreased effect or no effect at all. nih.gov
These in vivo studies underscore the therapeutic potential of nicotinamide derivatives in treating a range of conditions, from neurodegenerative diseases to cancer, warranting further investigation to optimize efficacy and understand their long-term effects.
Assessment in Disease-Specific Animal Models (e.g., antidiabetic, anti-ectoparasite, fungicidal)
There is a notable absence of published studies evaluating this compound in animal models for antidiabetic and anti-ectoparasite efficacy. However, the fungicidal potential of nicotinamide derivatives has been explored, offering a relevant area of investigation.
Fungicidal Activity of Related Nicotinamide Derivatives
Research into novel nicotinamide derivatives has demonstrated their potential as effective fungicidal agents. For instance, a series of N-(thiophen-2-yl) nicotinamide derivatives were synthesized and evaluated for their activity against cucumber downy mildew (Pseudoperonospora cubensis). Several of these compounds exhibited significant fungicidal effects in greenhouse trials.
Notably, compounds 4a and 4f from this series showed excellent fungicidal activities, with EC50 values of 4.69 mg/L and 1.96 mg/L, respectively. These values were superior to the commercial fungicides diflumetorim (EC50 = 21.44 mg/L) and flumorph (EC50 = 7.55 mg/L).
Further field trials with a 10% EC formulation of compound 4f demonstrated significant control efficacies of 70% at 100 mg/L and 79% at 200 mg/L against cucumber downy mildew. These results were superior to those of the commercial fungicides flumorph (56% control efficacy at 200 mg/L) and mancozeb (76% control efficacy at 1000 mg/L).
Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives Against Pseudoperonospora cubensis
| Compound | EC50 (mg/L) in Greenhouse | Control Efficacy in Field Trial (Concentration) |
|---|---|---|
| 4a | 4.69 | Not Reported |
| 4f | 1.96 | 70% (100 mg/L), 79% (200 mg/L) |
| Diflumetorim | 21.44 | Not Reported |
| Flumorph | 7.55 | 56% (200 mg/L) |
| Mancozeb | Not Reported | 76% (1000 mg/L) |
Another study on nicotinamide derivatives bearing a diarylamine-modified scaffold identified compounds with moderate fungicidal activity against various fungi. For example, compound 4a in this series showed a 40.54% inhibition against Botrytis cinerea.
These findings suggest that the nicotinamide scaffold, particularly when derivatized, is a promising area for the development of new fungicidal agents. While this data does not directly pertain to this compound, it highlights a potential therapeutic avenue for this compound and its analogues.
Pharmacodynamic Characterization in Animal Systems
One study investigated N-pyridinylthiophene carboxamide and its derivatives, which bear structural similarities to this compound. This research found that these compounds function as prodrugs that are metabolized by the NAD salvage pathway. The enzymes nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase 1 (NMNAT1) convert these nicotinamide-like compounds into unnatural NAD derivatives.
These resulting unnatural NAD analogues were found to be potent inhibitors of inosine monophosphate dehydrogenase (IMPDH), an essential enzyme for the de novo synthesis of guanine (B1146940) nucleotides. Inhibition of IMPDH leads to the depletion of guanine nucleotides, which is toxic to cancer cells, particularly those of peripheral nerve sheath tumors. This mechanism of action, being dependent on the metabolic conversion within the cell, suggests a targeted approach.
While this study focused on anticancer activity, the elucidation of this pharmacodynamic pathway for structurally related thiophenyl nicotinamides provides a plausible hypothesis for the mechanism of action of this compound that could be explored in future preclinical studies across various disease models. The activity of these compounds was shown to be dependent on the levels of nicotinamide, indicating a competitive interaction within the NAD salvage pathway.
Advanced Characterization and Analytical Methodologies for 2 4 Chlorophenyl Thio Nicotinamide
Spectroscopic Fingerprinting (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)
Spectroscopic methods are indispensable for elucidating the molecular structure of 2-[(4-Chlorophenyl)thio]nicotinamide by examining the interaction of the molecule with electromagnetic radiation. Each technique provides a unique piece of the structural puzzle.
Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show distinct absorption bands corresponding to the vibrations of its constituent bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed insight into the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR are crucial for confirming the connectivity of atoms.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For this compound, with a molecular formula of C₁₂H₉ClN₂OS, the expected molecular weight is approximately 264.73 g/mol . chemscene.comchemicalbook.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to construct an electron density map, from which the precise atomic coordinates can be determined.
A successful crystallographic analysis of this compound would yield critical information, including:
Crystal System and Space Group: These describe the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.
Atomic Coordinates: The precise location of each atom within the unit cell.
Bond Lengths and Angles: Accurate measurements of the distances between bonded atoms and the angles they form.
Intermolecular Interactions: Details of how the molecules pack together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.
This detailed structural information is invaluable for understanding the compound's physical properties and its potential interactions with biological targets.
Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, UHPLC)
Chromatographic methods are essential for separating this compound from any impurities or byproducts of its synthesis and for accurately assessing its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most commonly employed techniques for this purpose.
These methods separate components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). A typical HPLC or UHPLC analysis for purity assessment would involve:
Column: A reversed-phase column (e.g., C18) is often used for compounds of this polarity.
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol), often run in a gradient to achieve optimal separation.
Detector: A UV detector is commonly used, as the aromatic rings in this compound will absorb UV light.
Purity Determination: The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥98% is often required for research-grade material. chemscene.com
The development of a robust and validated HPLC/UHPLC method is crucial for quality control throughout the manufacturing process.
Elemental Analysis for Compositional Verification
Elemental analysis provides a fundamental confirmation of a compound's empirical formula by determining the mass percentages of its constituent elements. For this compound (C₁₂H₉ClN₂OS), the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight (264.73 g/mol ). chemscene.comchemicalbook.com
The experimental values obtained from elemental analysis should closely match the theoretical values to verify the compound's elemental composition and support its structural identification.
| Element | Symbol | Theoretical Percentage |
| Carbon | C | 54.44% |
| Hydrogen | H | 3.43% |
| Chlorine | Cl | 13.39% |
| Nitrogen | N | 10.58% |
| Oxygen | O | 6.04% |
| Sulfur | S | 12.11% |
Future Perspectives and Emerging Research Avenues for 2 4 Chlorophenyl Thio Nicotinamide Research
Rational Design Strategies for Next-Generation Analogues
The development of new analogues of 2-[(4-Chlorophenyl)thio]nicotinamide is guided by rational design principles, focusing on enhancing potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are central to this effort, systematically modifying the core structure to understand the chemical features essential for biological activity.
Key strategies include:
Modification of the Pyridine (B92270) Ring: Alterations to the nicotinamide (B372718) core are a primary focus. Studies on similar nicotinamide derivatives have shown that the position of the nitrogen atom and the presence of various substituents on the pyridine ring are critical for activity. For instance, research on an N-pyridinylthiophene carboxamide demonstrated that the 3-pyridinyl group is essential for its biological effect, as moving the nitrogen to the 2- or 4-position, or adding methyl groups, rendered the compound inactive. nih.gov
Substitution on the Phenyl Ring: The 4-chloro substituent on the phenyl ring is a key feature. Future design strategies will likely explore the replacement of the chlorine atom with other halogens (e.g., fluorine, bromine) or with electron-donating or electron-withdrawing groups to modulate the electronic properties and binding interactions of the molecule.
Alteration of the Thioether Linkage: The sulfur atom in the thioether bridge is another point for modification. Replacing it with an oxygen (ether), a sulfoxide, or a sulfone group could significantly impact the compound's conformation, stability, and interaction with biological targets.
Substituent Scaffolding: Based on the principle of active substructure splicing, combining the nicotinamide scaffold with other biologically active heterocycles, such as thiophene, has proven successful in creating derivatives with potent fungicidal activity. mdpi.com This approach allows for the generation of novel compounds with potentially synergistic effects. mdpi.com
These rational design approaches, informed by SAR data, aim to create a new generation of arylthio nicotinamide analogues with improved therapeutic profiles.
Discovery of Novel Biological Targets and Therapeutic Applications
While initial interest in arylthio nicotinamides may stem from a specific activity, ongoing research is uncovering a broader range of potential therapeutic applications. The structural motifs present in this compound suggest it could interact with various biological systems.
Emerging therapeutic areas and biological targets include:
Oncology: Nicotinamide derivatives are actively being investigated as anticancer agents. google.comnih.gov Some thiophenyl derivatives of nicotinamide have been shown to be selectively toxic to malignant peripheral nerve sheath tumor (MPNST) cells. nih.gov These compounds act as prodrugs, being metabolized by the NAD salvage pathway enzymes (NAMPT and NMNAT1) into unnatural NAD analogues that inhibit IMPDH, a key enzyme in guanine (B1146940) nucleotide biosynthesis. nih.gov Other synthesized nicotinamide derivatives have demonstrated antiproliferative activity against various human cancer cell lines, including colon (HCT-116), liver (HepG-2), and breast (MCF-7) cancer. nih.govacs.org Furthermore, certain derivatives have been designed as inhibitors of histone deacetylase 3 (HDAC3), a promising target in cancer therapy. rsc.org
Fungicidal Applications: Research has demonstrated that N-(thiophen-2-yl) nicotinamide derivatives possess significant fungicidal activity, particularly against cucumber downy mildew. mdpi.com This suggests a potential application in agriculture for crop protection. mdpi.com
Anti-inflammatory and Antimicrobial Activity: The general class of compounds to which 2-[(4-Chlorophenyl)thio]nicotinic acid (a related structure) belongs is often investigated for potential anti-inflammatory and antimicrobial properties. ontosight.ai
Neuroprotection: As precursors to nicotinamide adenine (B156593) dinucleotide (NAD+), nicotinamide derivatives like nicotinamide riboside are being studied for their protective effects against a range of pathological conditions, including neurodegenerative diseases. nih.govnih.gov Increasing intracellular NAD+ levels is a promising strategy for managing conditions that affect the central and peripheral nervous systems. google.com
The discovery of these diverse biological activities underscores the potential for repurposing this compound and its analogues for a wide array of diseases.
| Potential Therapeutic Application | Biological Target/Mechanism | Relevant Findings |
| Oncology (Nerve Cancers) | IMPDH Inhibition via NAD Salvage Pathway | Thiophenyl nicotinamide derivatives are metabolized into inhibitors of IMPDH, showing selective toxicity to malignant peripheral nerve sheath tumor (MPNST) cells. nih.gov |
| Oncology (Various Cancers) | Antiproliferative Activity | Synthesized nicotinamide derivatives show activity against colon, liver, and breast cancer cell lines. nih.govacs.org |
| Oncology (HDAC Inhibition) | Histone Deacetylase 3 (HDAC3) | Designed nicotinamide derivatives show potent inhibition of HDAC3 and antiproliferative activity. rsc.org |
| Agriculture | Fungicidal Activity | N-(thiophen-2-yl) nicotinamide derivatives are effective against cucumber downy mildew. mdpi.com |
| Neuroprotection | NAD+ Precursor | Nicotinamide derivatives can boost intracellular NAD+ levels, offering potential protection against neurodegenerative diseases. nih.govgoogle.com |
Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of novel arylthio nicotinamide analogues. researchgate.netnih.gov These computational tools can significantly accelerate the drug discovery pipeline by processing vast datasets to identify patterns and make predictions. nih.gov
Key applications of AI/ML in this context include:
De Novo Drug Design: AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can generate novel molecular structures with desired properties from scratch. nih.gov This allows for the exploration of a much wider chemical space than is possible with traditional methods alone.
High-Throughput Virtual Screening (HTVS): ML algorithms can screen massive virtual libraries of compounds to predict their binding affinity to specific biological targets. nih.govnih.gov This prioritizes which analogues of this compound are most likely to be active, saving significant time and resources in laboratory synthesis and testing. nih.gov
Predictive Modeling (ADMET Properties): A major challenge in drug development is ensuring a compound has suitable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. AI can predict these properties with increasing accuracy, allowing researchers to filter out candidates with poor pharmacokinetic profiles early in the design phase. researchgate.netnih.gov
Structure Optimization: By learning from existing structure-activity relationship data, ML models can suggest specific modifications to the this compound scaffold to enhance its potency and selectivity. nih.gov Techniques like graph neural networks (GNNs) are particularly effective at analyzing molecular structures to predict their behavior and guide optimization. nih.gov
The use of AI and ML promises to create a more efficient and targeted approach to developing the next generation of arylthio nicotinamide-based therapeutics. mdpi.com
Analysis of Intellectual Property and Patent Landscape for Arylthio Nicotinamide Compounds
The intellectual property (IP) landscape for nicotinamide derivatives is an active and evolving area, reflecting the therapeutic potential of this class of compounds. An analysis of patents provides insight into the commercial interests and research directions being pursued by pharmaceutical and biotechnology companies.
Several patents have been granted for nicotinamide derivatives and their therapeutic applications, particularly in oncology. google.comgoogle.com For example, patent applications describe novel nicotinamide derivatives for use as anticancer agents, covering their preparation and compositions. google.comgoogle.com These patents often claim a broad genus of structures, encompassing various substitutions on the nicotinamide and associated aryl rings.
The patenting of methods for synthesizing these compounds is also crucial. Efficient and scalable synthetic routes are a key aspect of commercial viability, and patents in this area protect the processes used to manufacture these molecules. justia.com For instance, patents exist for stereoselective methods for preparing nicotinamide riboside and its derivatives, which are important NAD+ precursors. justia.com
Key areas covered by patents in this domain include:
Composition of Matter: Claims on novel arylthio nicotinamide structures.
Therapeutic Use: Patents covering the use of these compounds for specific diseases, such as various cancers. google.com
Methods of Synthesis: Protection for the processes used to prepare the compounds. google.comjustia.com
Formulations: Claims related to specific pharmaceutical compositions containing the active compounds.
A thorough analysis of the patent landscape is essential for any entity looking to develop and commercialize new this compound analogues, ensuring freedom to operate and identifying opportunities for new IP.
Q & A
Basic: What experimental protocols are recommended for synthesizing 2-[(4-Chlorophenyl)thio]nicotinamide derivatives?
Methodological Answer:
A general synthesis protocol involves coupling acyl chlorides with amine intermediates under controlled conditions. For example:
Acyl Chloride Formation : React the nicotinic acid derivative (2.3 mmol) with oxalyl chloride (6.9 mmol) in CH₂Cl₂ with catalytic DMF. Stir for 6 hours at room temperature, then concentrate under reduced pressure to yield the acyl chloride intermediate .
Amide Coupling : Add the acyl chloride dropwise to a solution of 4-chloroaniline (2.0 mmol) and triethylamine (2.4 mmol) in CH₂Cl₂. Stir until reaction completion (monitored by TLC), then wash with HCl, dry (MgSO₄), and concentrate.
Purification : Use silica gel column chromatography (petroleum ether/ethyl acetate gradient) to isolate the product. Typical yields range from 24–31% depending on substituents .
Basic: How should researchers characterize this compound derivatives to confirm structural integrity?
Methodological Answer:
Full characterization requires:
- NMR Spectroscopy : Compare ¹H and ¹³C NMR signals to predicted shifts. For example, aromatic protons in the 4-chlorophenyl group appear at δ 7.2–7.4 ppm, while the thioether (C-S) linkage influences neighboring protons .
- Mass Spectrometry : Use HR-MS to confirm molecular ion peaks. Example: A derivative with C₁₈H₁₂Cl₂N₂O exhibits [M+H]⁺ at m/z 343.21 .
- Melting Points : Report decomposition temperatures (e.g., 175–275°C) to assess thermal stability .
Basic: How can researchers statistically validate bioactivity data for this compound in insecticidal or antifungal assays?
Methodological Answer:
Use Abbott’s formula to calculate efficacy:
\text{% Control} = \frac{100(X - Y)}{X}
Where survival in untreated controls and survival in treated samples. Ensure differences exceed three times the probable error (PE) for significance. For example, if (PE) and , the difference (60%) is statistically valid if .
Advanced: What structure-activity relationship (SAR) trends are observed in this compound derivatives?
Methodological Answer:
Key SAR insights:
- Electron-Withdrawing Groups : Substitutions like -Cl or -NO₂ on the phenyl ring enhance antifungal activity. For example, 6-(3,4-dichlorobenzylthio) derivatives show higher potency than unsubstituted analogs .
- Heterocyclic Modifications : Replacing the phenyl group with a triazole or thiazole ring improves solubility and target binding. Compound 36 (with a triazole substituent) exhibited 85% purity and enhanced bioactivity .
- Thioether Linkage : The -S- group is critical for membrane permeability. Oxidizing it to a sulfone reduces activity .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
X-ray diffraction confirms:
- Bond Angles/Lengths : The thioether bond (C-S) typically measures 1.78–1.82 Å, while the chlorophenyl ring adopts a planar conformation .
- Packing Interactions : Halogen bonding between Cl and adjacent aromatic systems stabilizes the crystal lattice. For example, Cl···π interactions in compound 12 contribute to its crystalline stability .
- Torsional Flexibility : The nicotinamide moiety may exhibit rotational freedom, impacting ligand-receptor interactions .
Advanced: What strategies improve the hydrolytic stability of this compound in aqueous environments?
Methodological Answer:
- Steric Shielding : Introduce bulky substituents (e.g., methyl or trifluoromethyl groups) near the amide bond to reduce water accessibility .
- pH Optimization : Stabilize the compound in buffered solutions (pH 6–7), as extreme acidity (pKa ≈ 0.21) accelerates hydrolysis .
- Prodrug Design : Mask the amide as an ester (e.g., ethyl ester derivatives), which hydrolyzes in vivo to release the active form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
